

Technical Support Center: Synthesis of Oseltamivir (Tamiflu)

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Compound of Interest					
Compound Name:	Pubchem_71413112				
Cat. No.:	B15169065	Get Quote			

Introduction

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Oseltamivir, a widely used antiviral drug. Due to the non-existence of a public record for PubChem CID 71413112, this guide focuses on Oseltamivir, a molecule with well-documented and challenging synthesis scalable for industrial production. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of Oseltamivir?

A1: The primary challenges in scaling up Oseltamivir synthesis include:

- Starting Material Availability: The traditional commercial synthesis relies on (-)-shikimic acid, which is extracted from Chinese star anise. The supply of this natural product can be variable and limited, impacting large-scale production.[1][2]
- Use of Hazardous Reagents: Many synthetic routes, including the industrial Roche process, utilize potentially explosive azide reagents and intermediates, which require special handling and safety precautions on a large scale.[1][3]
- Stereochemical Control: Oseltamivir has three stereocenters, meaning that precise control of stereochemistry is crucial to obtain the desired biologically active isomer out of eight possible



stereoisomers.[3]

 Long Synthetic Routes and Low Overall Yields: Some synthetic pathways involve numerous steps, which can lead to a low overall yield, making the process less efficient and more costly for large-scale manufacturing.[1]

Q2: Are there azide-free synthetic routes available for Oseltamivir?

A2: Yes, several azide-free synthetic routes have been developed to address the safety concerns associated with using azides.[3][4] These alternative routes often employ different strategies to introduce the amino groups, such as using aziridination reactions or other nitrogen-containing reagents. While these methods can be safer, they may present their own set of challenges regarding yield, cost, and scalability.

Q3: What are the typical overall yields for Oseltamivir synthesis?

A3: The overall yield of Oseltamivir synthesis can vary significantly depending on the chosen synthetic route. The commercial Roche process, starting from shikimic acid, has an overall yield in the range of 17-22%.[3] Alternative routes have reported varying yields, with some optimized processes reaching up to 30-57%.[3][5][6]

Q4: How is the 3-pentyloxy side chain typically introduced in the synthesis?

A4: The introduction of the 3-pentyloxy side chain is a critical step. In some syntheses, it is introduced early on through a regioselective reduction of an acetal intermediate.[1] In other routes, it is installed later in the synthesis by opening an aziridine ring with 3-pentanol in the presence of a Lewis acid.[3][7] The timing and method of this introduction can significantly impact the overall efficiency of the synthesis.

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Low Yield in Azide Opening of Epoxide	Incomplete reaction or side product formation.	Optimize reaction conditions, including temperature, solvent, and reaction time. Ensure the use of a suitable Lewis acid catalyst to promote regioselective opening.
Poor Stereoselectivity	Inadequate chiral control during key steps like Diels- Alder or asymmetric allylic alkylation.	Re-evaluate the chiral catalyst and ligands used. Ensure stringent control of reaction temperature, as even small variations can impact stereoselectivity.
Difficulty in Removing Protecting Groups	Harsh deprotection conditions leading to degradation of the product.	Screen for alternative protecting groups that can be removed under milder conditions. Optimize the deprotection protocol by adjusting reagent concentration, temperature, and reaction time.
Formation of Inseparable Isomeric Mixtures	Incomplete stereocontrol in reactions creating new stereocenters.	Modify the reaction conditions to favor the formation of the desired isomer. Consider using a different synthetic route that offers better stereocontrol at that specific step.



Troubleshooting & Optimization

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Safety Concerns with Azide Reagents Potential for explosion, especially at a larger scale.

If possible, switch to an azidefree synthetic route. If not, ensure strict adherence to safety protocols, including the use of appropriate personal protective equipment, reaction monitoring, and controlled reaction conditions.

Quantitative Data Summary



Synthetic Route	Starting Material	Number of Steps	Overall Yield (%)	Key Features
Roche Industrial Synthesis	(-)-Shikimic Acid	~12	17-22[3]	Utilizes azide reagents, well-established for large-scale production.
Gilead Pilot Plant Route	(-)-Quinic Acid	12	4.4[1]	Developed due to initial shortages of shikimic acid.
Azide-Free Synthesis (Trost)	Commercially available lactone	8	30[5][6]	Employs a palladium- catalyzed asymmetric allylic alkylation.
Hayashi Synthesis	Not specified	3 (one-pot operations)	57[3]	Designed for efficiency and large-scale production with minimal purification steps.
Corey Synthesis	Furan and ethyl acrylate	Not specified	Not specified	An alternative route that avoids the use of shikimic acid.[3]

Experimental Protocols

Key Step: Azide-Mediated Epoxide Ring Opening (from a modified Roche-style synthesis)







This protocol describes a crucial step in many Oseltamivir syntheses where an epoxide intermediate is opened with an azide nucleophile.

Materials:

- Epoxide intermediate
- Sodium azide (NaN₃)
- Ammonium chloride (NH₄Cl)
- Dimethylformamide (DMF)
- Water
- · Ethyl acetate
- Brine

Procedure:

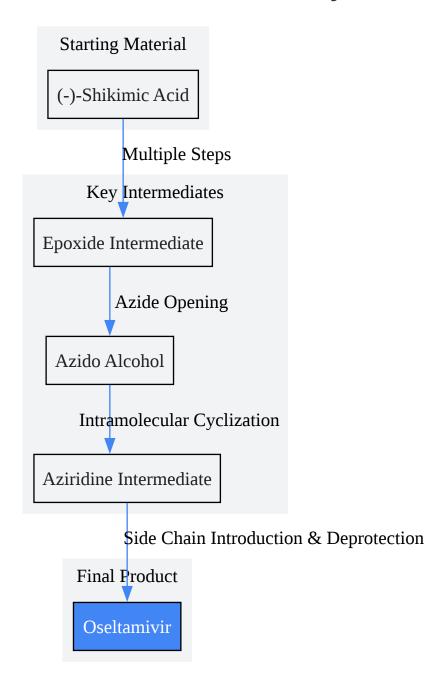
- Dissolve the epoxide intermediate in DMF in a reaction vessel equipped with a stirrer and a temperature probe.
- Add sodium azide and ammonium chloride to the solution.
- Heat the reaction mixture to the desired temperature (e.g., 65°C) and monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- · Quench the reaction by adding water.
- Extract the product with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



• Purify the crude product by column chromatography to yield the desired azido alcohol.

Visualizations

Experimental Workflow: Oseltamivir Synthesis

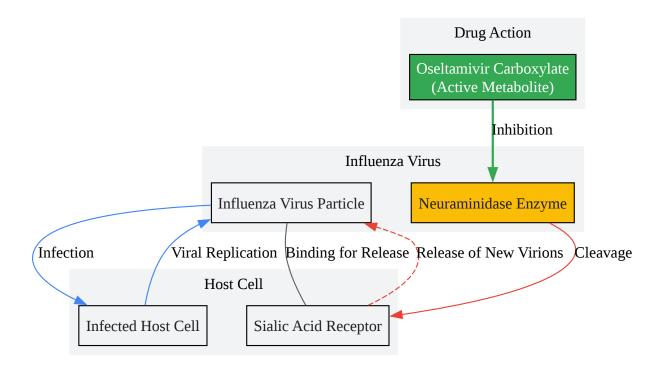


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Caption: A simplified workflow of Oseltamivir synthesis from (-)-shikimic acid.



Signaling Pathway: Mechanism of Action of Oseltamivir



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Caption: Oseltamivir inhibits the neuraminidase enzyme, preventing viral release.[8][9][10][11]

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